

# Application of CRISPR-Cas9 to Elucidate the Function of Enolase 4 (ENO4)

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## Compound of Interest

Compound Name: EN4

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## Application Notes

### Introduction to ENO4 and its Predicted Function

Enolase 4 (ENO4) is a member of the enolase family of enzymes, which are crucial components of the glycolytic pathway.<sup>[1]</sup> These enzymes catalyze the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate, a critical step in cellular energy production.<sup>[2][3]</sup> While other enolase isoforms are more broadly expressed, ENO4 exhibits a distinct expression pattern, particularly in motile cilia and sperm.<sup>[4][5]</sup>

Bioinformatic predictions and experimental evidence strongly suggest that ENO4 functions as a phosphopyruvate hydratase.<sup>[1]</sup> It is predicted to be integral to the glycolytic process, cilium organization, and the motility of flagellated sperm.<sup>[1]</sup> Variants of the ENO4 gene have been associated with human male infertility, characterized by asthenozoospermia (reduced sperm motility) and abnormal sperm morphology.<sup>[6][7]</sup> Studies in knockout mice have confirmed that ENO4 is essential for male fertility, playing a critical role in the structural integrity of the sperm flagellum and in generating the ATP required for sperm motility.<sup>[8][9][10]</sup>

### Rationale for Using CRISPR-Cas9 to Study ENO4 Function

The CRISPR-Cas9 system offers a powerful and precise method for genome editing, enabling the targeted disruption or modification of genes to study their function.<sup>[11][12]</sup> Application of CRISPR-Cas9 to create ENO4 knockout models in relevant cell lines or organisms allows for a detailed investigation of its roles in cellular metabolism, sperm development, and motility. This approach can overcome the limitations of traditional gene knockout methods, offering higher efficiency and the potential for creating specific genetic alterations.<sup>[13][14]</sup> By generating complete gene knockouts, researchers can minimize the possibility of compensatory effects from other enolase isoforms, providing a clearer understanding of ENO4's specific contributions.<sup>[8][10]</sup>

## Data Presentation

### Summary of Quantitative Data from Eno4 Knockout Mouse Models

The following table summarizes the key phenotypic data from studies of Eno4 gene-trapped (functionally knockout) mice, demonstrating the quantitative impact of ENO4 loss on male reproductive parameters.

Parameter	Wild-Type (WT) Mice	Eno4 Knockout (Gt/Gt) Mice	Percentage Change	Reference
Epididymal Sperm Count (x 10 <sup>6</sup> )	~50	~25	~50% decrease	[8][10]
Sperm Motility (%)	High	Substantially Reduced	Significant decrease	[8][10]
Sperm Morphology	Normal	Coiled flagellum, disorganized fibrous sheath	Qualitatively abnormal	[8][10]
Sperm ATP Levels	Normal	Significantly Reduced	Significant decrease	[8]
Sperm Enolase Activity	Normal	Significantly Reduced	Significant decrease	[8]
Male Fertility	Fertile	Infertile	Complete loss of fertility	[8][10]

## Experimental Protocols

### Protocol 1: CRISPR-Cas9 Mediated Knockout of ENO4 in a Spermatogonial Stem Cell Line

This protocol outlines the steps for generating an ENO4 knockout in a cultured spermatogonial stem cell line to study its function in a controlled in vitro system.

#### 1. Guide RNA (gRNA) Design and Synthesis:

- Identify the genomic sequence of the ENO4 gene in the target species.
- Use online gRNA design tools (e.g., CHOPCHOP) to select two gRNAs targeting an early exon of ENO4 to maximize the likelihood of a functional knockout.[15]
- Synthesize the selected gRNA sequences.

## 2. Vector Preparation:

- Clone the synthesized gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) that co-expresses Cas9 nuclease and a fluorescent reporter.

## 3. Cell Culture and Transfection:

- Culture the spermatogonial stem cells under appropriate conditions.
- One day prior to transfection, seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.[\[16\]](#)
- Transfect the cells with the gRNA/Cas9 expression vector using a suitable transfection reagent, following the manufacturer's instructions.

## 4. Clonal Selection and Expansion:

- 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells, indicating successful transfection.
- Plate the sorted cells at a low density in 96-well plates to facilitate the growth of single-cell colonies.
- Expand the resulting colonies into larger culture vessels.

## 5. Knockout Validation:

- Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR using primers flanking the gRNA target sites to screen for deletions. Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
- Western Blot Analysis: Prepare protein lysates from the validated knockout clones and wild-type controls. Perform a Western blot using an anti-ENO4 antibody to confirm the absence of the ENO4 protein.

## Protocol 2: Functional Analysis of ENO4 Knockout Cells

### 1. Enolase Activity Assay:

- Prepare cell lysates from both ENO4 knockout and wild-type cells.
- Measure enolase activity using a commercially available kit or a spectrophotometric assay that monitors the conversion of 2-phosphoglycerate to phosphoenolpyruvate.<sup>[17]</sup> This assay typically couples the reaction to pyruvate kinase and lactate dehydrogenase and measures the decrease in NADH absorbance at 340 nm.

### 2. ATP Measurement:

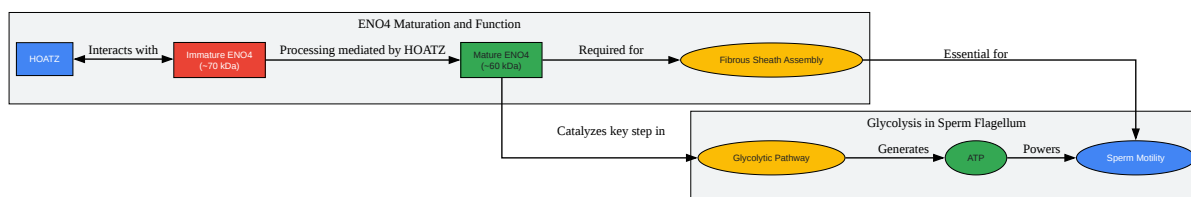
- Measure intracellular ATP levels in ENO4 knockout and wild-type cells using a luciferase-based ATP assay kit, following the manufacturer's instructions.

### 3. Metabolic Profiling:

- Perform metabolomic analysis on cell extracts to assess changes in the levels of glycolytic intermediates and other related metabolites.

## Mandatory Visualizations

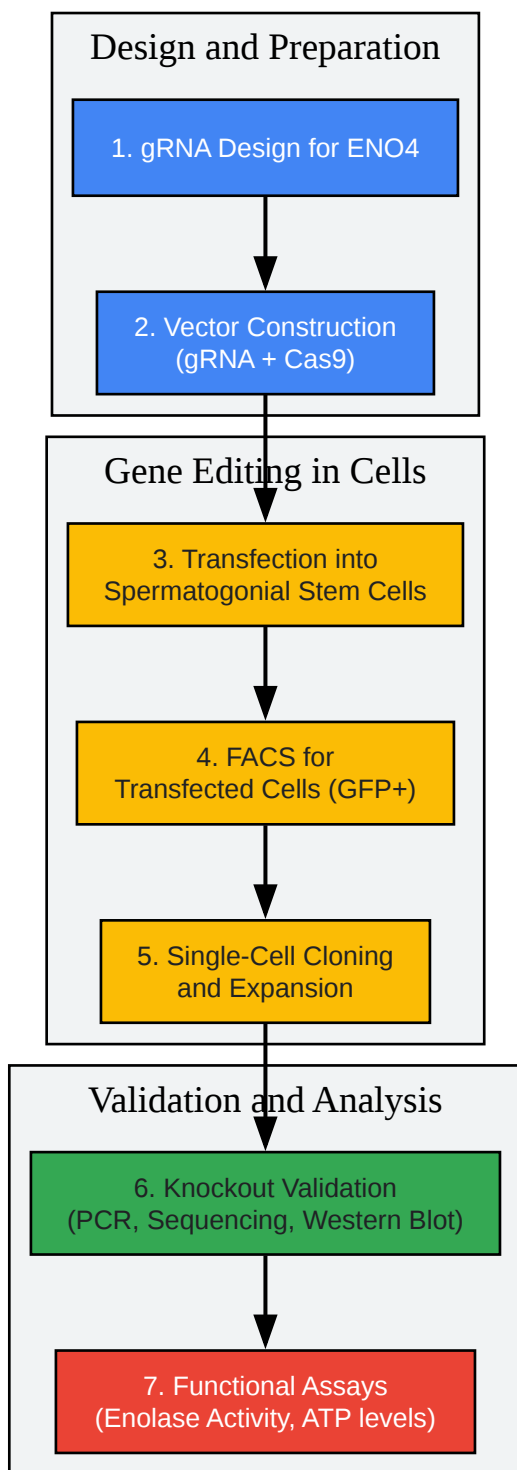
### Signaling and Interaction Pathway of ENO4 in Sperm



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Caption: Interaction and functional pathway of ENO4 in sperm.

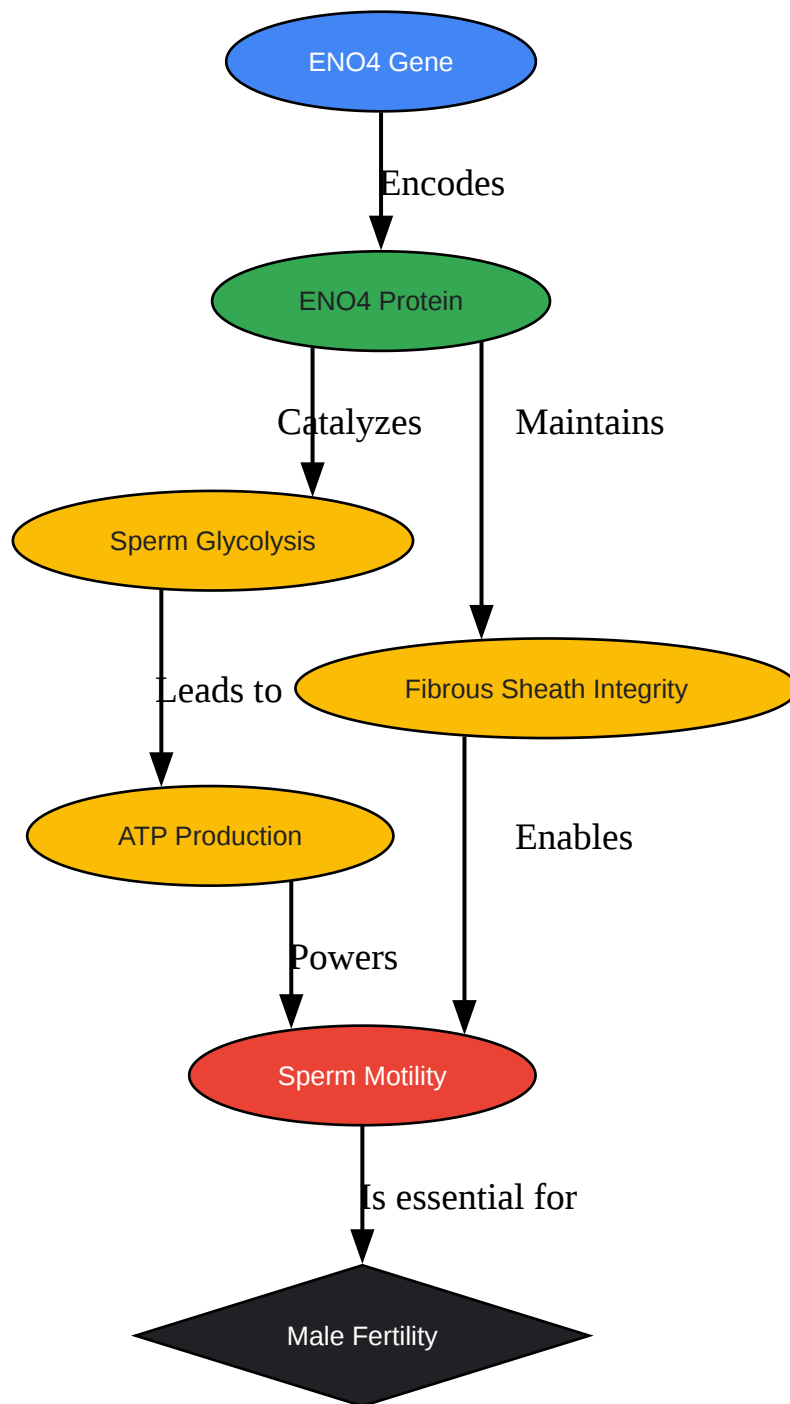
## Experimental Workflow for CRISPR-Cas9 Mediated Knockout of ENO4



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Caption: Workflow for generating and analyzing ENO4 knockout cells.

## Logical Relationship of ENO4 Function in Male Fertility



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